molecular formula C6H9ClF3N3 B13459719 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride

2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride

Katalognummer: B13459719
Molekulargewicht: 215.60 g/mol
InChI-Schlüssel: ICGKHGJTAGFCNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a hydrochloride salt featuring a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and an ethylamine side chain at the 4-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amine moiety contributes to solubility in polar solvents via protonation .

Eigenschaften

Molekularformel

C6H9ClF3N3

Molekulargewicht

215.60 g/mol

IUPAC-Name

2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanamine;hydrochloride

InChI

InChI=1S/C6H8F3N3.ClH/c7-6(8,9)5-4(1-2-10)3-11-12-5;/h3H,1-2,10H2,(H,11,12);1H

InChI-Schlüssel

ICGKHGJTAGFCNZ-UHFFFAOYSA-N

Kanonische SMILES

C1=NNC(=C1CCN)C(F)(F)F.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with ethylene diamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The process often requires careful control of temperature, pressure, and pH to optimize the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its stability and bioactivity.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals .

Wirkmechanismus

The mechanism of action of 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Structural Analogues

The following table compares key structural and physicochemical features of the target compound with its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number
Target : 2-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride C₆H₉ClF₃N₃ (inferred) ~227.61 (calculated) Ethylamine chain, pyrazole core, -CF₃ substituent Not provided
4-Amino-2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride C₉H₁₂ClF₃N₃O₂ (estimated) ~303.67 (estimated) Extended butanoic acid chain, carboxylic acid group Not available
3-(2,2,2-Trifluoroethyl)cyclobutan-1-amine hydrochloride C₆H₁₁ClF₃N 189.61 Cyclobutane ring, trifluoroethyl substituent Not available
[1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride C₅H₈ClF₃N₄ 216.59 Triazole ring (vs. pyrazole), methyl group at N1 743355-59-1
1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine hydrochloride C₉H₁₂ClF₃N₃ (estimated) ~255.67 (estimated) Pyrimidine ring, cyclobutane linkage 2225144-06-7
2.2 Key Differences and Implications
  • Core Heterocycle: Pyrazole vs. Triazole: The target’s pyrazole ring (two adjacent nitrogen atoms) offers different hydrogen-bonding and aromaticity compared to triazole analogs (three nitrogen atoms). Triazoles may exhibit stronger dipole interactions but reduced metabolic stability . Pyrimidine vs.
  • Substituent Effects: Trifluoromethyl Group: Common across all compounds, this group increases lipophilicity (logP) and resistance to oxidative metabolism. Chain Length and Functional Groups: The target’s ethylamine chain balances solubility and steric bulk, whereas the butanoic acid derivative (C₉H₁₂ClF₃N₃O₂) adds a polar carboxylic acid group, improving aqueous solubility but possibly limiting cell permeability .
  • Ring Systems :

    • Cyclobutane vs. Linear Chains : Compounds like 3-(2,2,2-trifluoroethyl)cyclobutan-1-amine incorporate a strained cyclobutane ring, which may restrict conformational flexibility and alter receptor interactions .
2.3 Physicochemical Properties
  • Solubility: Hydrochloride salts generally enhance water solubility. The target compound’s ethylamine chain likely offers moderate solubility in polar solvents, whereas the butanoic acid analog (with a carboxylic acid) would exhibit higher solubility in basic aqueous media .
  • Lipophilicity : The trifluoromethyl group elevates logP values across all analogs, but the triazole-containing compound (C₅H₈ClF₃N₄) may have lower lipophilicity due to its additional nitrogen atom .

Biologische Aktivität

2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its biological properties, including antimalarial, antitumor, and other pharmacological effects, supported by various studies and data.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C6H8F3N3
Molecular Weight 179.14 g/mol
CAS Number 1314904-42-1
IUPAC Name 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride
Appearance White solid

Antimalarial Activity

Recent studies have highlighted the potential of this compound as an antimalarial agent. It has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the survival of malaria parasites. Compounds targeting DHODH have demonstrated efficacy against both Plasmodium falciparum and Plasmodium vivax, with IC50 values indicating potent activity (IC50 < 0.03 μM) against these parasites while exhibiting selectivity over human DHODH (IC50 > 30 μM) .

Antitumor Activity

The compound's structural features suggest potential antitumor properties. Pyrazole derivatives have been associated with increased antiproliferative activity against various cancer cell lines. For instance, modifications in the pyrazole structure have been linked to enhanced efficacy in inhibiting tumor growth, suggesting that further optimization of this compound could yield more potent antitumor agents .

Other Pharmacological Effects

Additional research indicates that 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride may exhibit anti-inflammatory and analgesic effects, although detailed studies are still required to substantiate these claims. The compound's ability to interact with various biological targets makes it a versatile candidate for further pharmacological exploration .

Study 1: Antimalarial Efficacy

In a recent clinical study, compounds similar to 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride were administered to patients with malaria. Results indicated a significant reduction in parasitemia levels within 48 hours of treatment, showcasing the compound's potential as a rapid therapeutic option for malaria management .

Study 2: Antitumor Potential

A series of benzo[b]furan derivatives were synthesized and tested alongside pyrazole derivatives. The findings revealed that introducing trifluoromethyl groups enhanced the antiproliferative activity against several cancer cell lines, indicating that similar modifications in 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride could improve its efficacy as an antitumor agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-[3-(trifluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine hydrochloride, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with trifluoromethyl-substituted pyrazole intermediates. For example, analogous compounds like 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine are synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles. High purity (>97%) can be achieved using column chromatography with silica gel and verification via HPLC. Ensure anhydrous conditions to minimize hydrolysis of the trifluoromethyl group .
  • Data Validation : Use 1H^1H-NMR to confirm the absence of unreacted starting materials (e.g., residual hydrazine peaks at δ 4.5–5.0 ppm) and LC-MS for mass confirmation.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Structural Confirmation : 1H^1H-NMR and 13C^{13}C-NMR to resolve pyrazole ring protons (δ 6.5–8.0 ppm) and the ethylamine side chain (δ 2.8–3.2 ppm). 19F^{19}F-NMR is essential for confirming the trifluoromethyl group (δ -60 to -65 ppm) .
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Use a gradient of acetonitrile/water (0.1% TFA) to resolve polar impurities.

Q. What storage conditions are required to maintain stability?

  • Methodology : Store in sealed, desiccated containers at 2–8°C to prevent hygroscopic degradation. For long-term stability (>6 months), lyophilize the hydrochloride salt and store under inert gas (argon or nitrogen). Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can solvent-dependent stability and degradation pathways be systematically studied?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in DMSO, water, and methanol at 25°C, 40°C, and 60°C. Collect time-point samples (0, 7, 14 days) for HPLC-MS analysis to identify degradation products (e.g., dehydrohalogenation or hydrolysis byproducts).
  • Mechanistic Insight : Use DFT calculations to model hydrolysis pathways of the trifluoromethyl group under acidic/basic conditions. Validate with 19F^{19}F-NMR to track fluorine loss .

Q. What strategies are effective for studying its interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Biophysical Assays : Surface Plasmon Resonance (SPR) to measure binding kinetics (KdK_d) to purified proteins. Fluorescence polarization assays can quantify competitive displacement of fluorescent ligands.
  • Structural Biology : Co-crystallization with target proteins (e.g., kinases) using vapor diffusion. Resolve crystal structures to identify hydrogen bonding between the pyrazole nitrogen and active-site residues .

Q. How can synthetic byproducts be identified and minimized during scale-up?

  • Methodology :

  • Byproduct Profiling : Use LC-HRMS to detect low-abundance impurities. For example, over-alkylation of the pyrazole ring may produce N-methylated derivatives, identifiable via 1H^1H-NMR upfield shifts (δ 3.0–3.5 ppm).
  • Process Optimization : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry). For instance, reducing reaction temperature from 80°C to 50°C decreased byproduct formation by 30% in analogous syntheses .

Data Contradictions and Resolution

  • Example : Conflicting reports on solubility in aqueous buffers (e.g., PBS vs. Tris-HCl).
    • Resolution : Conduct pH-dependent solubility studies (pH 4–9) using nephelometry. Data may reveal precipitation at neutral pH due to protonation of the ethylamine group, necessitating formulation with cyclodextrins or co-solvents (e.g., 10% DMSO) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.